N-Propyl-d7-amine
Overview
Description
Molecular Structure Analysis
The molecular formula of N-Propyl-d7-amine is C3H9N . It has a molecular weight of 66.15 g/mol . The InChI key is WGYKZJWCGVVSQN-NCKGIQLSSA-N .Chemical Reactions Analysis
N-Propyl-d7-amine, like other amines, can undergo a variety of reactions. It can be alkylated by reaction with a primary alkyl halide . It also reacts violently with oxidizers and mercury, strong acids, organic anhydrides, isocyanates, aldehydes, nitroparrafins, halogenated hydrocarbons, and alcohols .Physical And Chemical Properties Analysis
N-Propyl-d7-amine has a boiling point of 48 °C and a melting point of -83 °C . It has a density of 0.803 g/mL at 25 °C . It is highly soluble in water and polar organic solvents such as ethanol and methanol.Scientific Research Applications
Surfactant Synthesis
N-Propyl-d7-amine is used in the synthesis of surfactants. For example, dicephalic saccharide amides, which include N-dodecyl-N,N-bis[(3-d-gluconylamido)propyl]-amine, have been synthesized and characterized for their surface and interfacial properties. These compounds demonstrate interesting behavior in terms of surfactant packing at interfaces due to the presence of a tertiary nitrogen atom (Wilk et al., 2000).
Catalysis and Amine Synthesis
N-Propyl-d7-amine plays a role in catalytic processes, particularly in the synthesis of N-methyl- and N-alkylamines. These amines are important in academic research and industrial production, forming structural motifs in life-science molecules. Recent advancements have focused on efficient synthesis methods using metal-based catalysts, highlighting the importance of N-alkylamines in various applications (Senthamarai et al., 2018).
Photoredox Catalysis
Photoredox catalysis utilizes N-Propyl-d7-amine in arene amination processes. This method is significant in pharmaceutical research for forming carbon-nitrogen bond motifs. The technique uses an organic photoredox-based catalyst system for site-selective amination of aromatics, demonstrating the utility of N-Propyl-d7-amine in complex chemical synthesis (Romero et al., 2015).
Amine Functionalization in Polymers
In polymer science, N-Propyl-d7-amine is involved in the functionalization of polymers with primary amines. This process is crucial for creating biocompatible polymers used in various biomedical applications. The functionalization technique includes reversible addition-fragmentation chain transfer polymerization, showcasing the versatility of N-Propyl-d7-amine in advanced materials science (York et al., 2007).
Application in Organic Light Emitting Diodes (OLEDs)
N-Propyl-d7-amine derivatives have been utilized in the modification of graphene oxide, which is then used in the production of organic light emitting diodes (OLEDs). This application highlights the role of N-Propyl-d7-amine in enhancing the performance of electronic devices (Diker et al., 2019).
Fluorescent Sensing
N-Propyl-d7-amine is utilized in the synthesis of fluorescent sensors, particularly in dendrimer structures. These structures, containing N-Propyl-d7-amine, exhibit changes in fluorescence upon interaction with specific ions, making them useful in sensing applications (Balzani et al., 2000).
Safety And Hazards
properties
IUPAC Name |
1,1,2,2,3,3,3-heptadeuteriopropan-1-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H9N/c1-2-3-4/h2-4H2,1H3/i1D3,2D2,3D2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WGYKZJWCGVVSQN-NCKGIQLSSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])C([2H])([2H])C([2H])([2H])N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H9N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
66.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-Propyl-d7-amine |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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